molecular formula C10H9N7 B5707725 2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine

2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine

Cat. No.: B5707725
M. Wt: 227.23 g/mol
InChI Key: VLYLPWAKFIJSMK-UHFFFAOYSA-N
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Description

2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring system Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or similar compounds in the presence of a base such as triethylamine . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the phenyl ring and the triazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole oxides, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual triazole rings provide a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7/c11-9-14-10(16-6-12-13-7-16)15-17(9)8-4-2-1-3-5-8/h1-7H,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYLPWAKFIJSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)N3C=NN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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